Chemical properties of Pasireotide for research applications
Chemical properties of Pasireotide for research applications
An In-depth Technical Guide on the Chemical Properties of Pasireotide for Research Applications
Introduction
Pasireotide (also known as SOM230) is a synthetic, multireceptor-targeted somatostatin analogue.[1][2] Structurally, it is a stable, long-acting cyclic hexapeptide designed to mimic the pharmacological properties of natural somatostatin.[3][4] Marketed as Pasireotide diaspartate (Signifor®) and Pasireotide pamoate (Signifor® LAR), it is primarily used in the treatment of Cushing's disease and acromegaly.[5] Its broad binding profile, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), distinguishes it from first-generation analogues like octreotide and makes it a valuable tool for researchers studying neuroendocrine signaling and disease. This document provides a comprehensive overview of the chemical properties, receptor binding characteristics, and relevant experimental protocols for Pasireotide in a research context.
Physicochemical Properties
Pasireotide is a six-membered homodetic cyclic peptide. It is available for research and clinical use in several forms, including the free base, a diaspartate salt, and a pamoate salt, each with distinct molecular weights and solubility profiles. The pamoate salt's low water solubility is leveraged for the long-acting release (LAR) intramuscular formulation.
Table 1: Physicochemical Data for Pasireotide and its Salts
| Property | Pasireotide (Free Base) | Pasireotide Diaspartate | Pasireotide Pamoate |
| Molecular Formula | C₅₈H₆₆N₁₀O₉ | C₆₆H₈₀N₁₂O₁₇ | C₈₁H₈₂N₁₀O₁₅ |
| Molecular Weight | 1047.2 g/mol | 1313.4 g/mol | 1435.6 g/mol |
| Appearance | Data not available | Clear, colorless solution | White to yellowish powder |
| Water Solubility | Soluble | Soluble | Practically insoluble |
| Other Solvents | DMSO: 100 mg/mL; H₂O: 45.45 mg/mL (pH adjusted to 1) | Data not available | Data not available |
| pKa (Strongest Acidic) | 9.08 | Data not available | Data not available |
| pKa (Strongest Basic) | 10.41 | Data not available | Data not available |
| logP | 3.03 | Data not available | Data not available |
| CAS Number | 396091-73-9 | 820232-50-6 | 396091-79-5 |
Receptor Binding and Mechanism of Action
Pasireotide exerts its pharmacological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Unlike first-generation analogues that primarily target SSTR2, Pasireotide is a multi-receptor ligand with high binding affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5. Its affinity for SSTR5 is notably higher than that of octreotide. This broad receptor profile allows it to potently suppress the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH), Growth Hormone (GH), and Insulin-like Growth Factor 1 (IGF-I).
Table 2: Pasireotide Binding Affinities (pKi) for Human Somatostatin Receptors
| Receptor Subtype | pKi Value |
| SSTR1 | 8.2 |
| SSTR2 | 9.0 |
| SSTR3 | 9.1 |
| SSTR4 | <7.0 |
| SSTR5 | 9.9 |
| Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity. |
Upon binding to SSTRs (predominantly SSTR2 and SSTR5 on pituitary adenoma cells), Pasireotide activates inhibitory Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). The reduction in cAMP signaling is a primary mechanism for inhibiting hormone hypersecretion. Additionally, Pasireotide has been shown to modulate other signaling pathways, such as the MAPK pathway, which can contribute to its antiproliferative and pro-apoptotic effects in tumor cells.
Experimental Protocols for Research
Preparation of Stock and Working Solutions
Proper solubilization is critical for accurate and reproducible experimental results.
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For In Vitro Assays (e.g., cell culture):
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High-Concentration Stock (DMSO): Prepare a primary stock solution of Pasireotide (free base) in fresh, anhydrous DMSO at a concentration of 100 mg/mL. Store this stock at -80°C.
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Aqueous Stock (Acidified Water): Alternatively, Pasireotide can be dissolved in water at up to 45.45 mg/mL by adjusting the pH to 1 with 1 M HCl. This may be preferable for experiments sensitive to DMSO.
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Working Solutions: Thaw the stock solution and dilute it to the final desired concentration using the appropriate sterile cell culture medium or assay buffer. Perform serial dilutions as needed. It is recommended to prepare fresh working solutions for each experiment.
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For In Vivo Studies:
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Vehicle Selection: A common vehicle for subcutaneous or intramuscular administration of peptides in animal models is a suspension in an aqueous solution of carboxymethylcellulose sodium (CMC-Na).
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Suspension Preparation: As an example protocol, add 5 mg of Pasireotide to 1 mL of a sterile 0.5% (w/v) CMC-Na solution in saline.
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Homogenization: Mix the solution thoroughly by vortexing or sonicating until a uniform, homogeneous suspension is achieved. The final concentration in this example is 5 mg/mL. Adjust amounts as necessary for the desired dosage.
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Storage and Stability
Maintaining the integrity of Pasireotide is essential for its activity.
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Solid Form: Store lyophilized Pasireotide powder in a tightly sealed container, protected from light and moisture. For long-term storage (up to 3 years), -20°C is recommended.
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Solution Form:
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DMSO Stocks: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.
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Aqueous Solutions: Peptide solutions in aqueous buffers are more prone to degradation. It is best to prepare them fresh. If short-term storage is necessary, store at 4°C for no more than 24 hours. For longer storage, flash-freeze aliquots and store at -80°C.
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Commercial Formulations:
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Signifor® (solution for injection): Store at 25°C (77°F), with excursions permitted between 15–30°C (59–86°F). Protect from light.
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Signifor® LAR (powder for reconstitution): Store in a refrigerator between 2–8°C (36–46°F). Do not freeze.
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Protocol for Receptor Binding Affinity Determination
This protocol describes a general competitive radioligand binding assay to determine the affinity (Ki) of Pasireotide for a specific somatostatin receptor subtype.
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Materials:
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Cell membranes prepared from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
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Radioligand specific for the SSTR subtype of interest (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ³H-SRIF).
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Unlabeled Pasireotide (competitor ligand).
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Unlabeled somatostatin (SRIF-14) for non-specific binding determination.
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Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
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96-well plates and a cell harvester with glass fiber filters.
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Scintillation counter and scintillation fluid.
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Methodology:
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Ligand Preparation: Prepare serial dilutions of unlabeled Pasireotide in assay buffer, covering a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
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Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration point:
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Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and assay buffer.
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Competitive Binding: Cell membranes, radioligand, and a specific concentration of unlabeled Pasireotide.
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Non-Specific Binding (NSB): Cell membranes, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).
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Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
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Data Analysis:
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Calculate the specific binding at each Pasireotide concentration: Specific Binding = (Total Binding CPM) - (NSB CPM).
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Plot the percentage of specific binding against the logarithm of the Pasireotide concentration.
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Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of Pasireotide that inhibits 50% of specific radioligand binding).
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Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Quantification in Biological Matrices
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantitative analysis of Pasireotide in plasma.
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Principle: This method provides high sensitivity and specificity for quantifying the peptide in a complex biological matrix.
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Sample Preparation:
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Internal Standard: Add an internal standard (e.g., a stable isotope-labeled version of Pasireotide, [M+6]SOM230) to a small volume of plasma (e.g., 50 µL).
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Extraction: Acidify the sample and perform solid-phase extraction (SPE), for example, using a µElution SPE plate, to isolate the analyte from plasma proteins and other interfering substances.
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Elution: Elute the analyte from the SPE plate using an appropriate organic solvent mixture.
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LC-MS/MS Analysis:
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Chromatography: Inject the extracted sample onto a reverse-phase HPLC column to separate Pasireotide from other components.
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Mass Spectrometry: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both Pasireotide and its internal standard.
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Validation: The method should be validated for specificity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, and stability according to regulatory guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pasireotide Injection | Saint Luke's Health System [saintlukeskc.org]
